molecular formula C6H11NO2 B186371 (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid CAS No. 118758-47-7

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B186371
CAS No.: 118758-47-7
M. Wt: 129.16 g/mol
InChI Key: CNPSFBUUYIVHAP-RFZPGFLSSA-N
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Description

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid is a high-purity, chiral proline derivative supplied for research use only. This compound belongs to a class of organic molecules known as pyrrolidine carboxylic acids, which are of significant interest in medicinal chemistry and neuroscience research . As a stereoisomer of 3-methylproline, it serves as a valuable building block for the synthesis of more complex molecules and is a key scaffold for investigating structure-activity relationships (SAR) . Compounds based on this scaffold are explored as competitive antagonists for ionotropic glutamate receptors (iGluRs), particularly the NMDA receptor subtypes, which are critical in fast synaptic transmission in the central nervous system . Imbalances in glutamate receptor signaling are implicated in various neurological conditions, making research tools like this essential for probing receptor function and developing new therapeutic strategies . The specific stereochemistry of the (2R,3R) enantiomer can impart unique binding affinity and selectivity profiles towards biological targets, underscoring its value in the development of subtype-selective pharmacological tools . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2R,3R)-3-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPSFBUUYIVHAP-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Hydrogenation

Enantioselective hydrogenation of prochiral enamines or ketones represents a direct route to access the target compound. A patented method for synthesizing related pyrrolidine-3-carboxylic acids involves hydrogenating a benzyl-protected pyrrolidine precursor using a chiral ruthenium catalyst (e.g., Ru-BINAP complexes). For example, (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids are prepared via hydrogenation of corresponding diketopiperazines, achieving enantiomeric excess (ee) >98% under moderate pressure (50–100 bar H₂) and temperatures (25–50°C). Adapting this protocol to (2R,3R)-3-methylpyrrolidine-2-carboxylic acid would require substituting the aryl group with a methyl moiety at C3 and optimizing protecting groups.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Evans oxazolidinones or tert-butyl esters, enable stereocontrol during key bond-forming steps. In a multi-step synthesis of (2R,3S)-3-methylpyrrolidine-2-carboxylic acid, LDA (lithium diisopropylamide) and zinc bromide were employed to generate a stereodefined enolate, which underwent alkylation with methyl iodide to install the C3 methyl group. While this method yielded the (2R,3S) diastereomer, modifying the alkylation conditions (e.g., using a bulkier electrophile or altering the metal counterion) could favor the (2R,3R) configuration. Subsequent hydrolysis of the tert-butyl ester with trifluoroacetic acid (TFA) provided the carboxylic acid.

Multi-Step Organic Synthesis

Cyclization of Amino Alcohols

A convergent strategy involves cyclizing amino alcohol intermediates to form the pyrrolidine ring. For instance, (2R,3R)-3-methylpyrrolidine-2-carboxylic acid can be synthesized from (2R,3R)-4-amino-2-methylpentane-1,3-diol via intramolecular Mitsunobu reaction or acid-catalyzed cyclization. However, this route risks epimerization at C3 unless mild conditions (e.g., low-temperature catalysis) are employed.

C–H Activation and Functionalization

Recent advances in C–H activation enable direct functionalization of pyrrolidine precursors. A study on 3-carboxyphenylpyrrolidine-2-carboxylic acid analogs utilized palladium-catalyzed C–H arylation to introduce aryl groups at the C4 position. Adapting this method, the methyl group at C3 could be installed via alkylation of a metalated intermediate, followed by oxidation to the carboxylic acid. This approach minimizes protecting group manipulations and improves atom economy.

Key Reaction Optimization Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction selectivity. Polar aprotic solvents like THF or DMF enhance enolate stability during alkylation, while non-polar solvents (e.g., toluene) favor cyclization by reducing solvation. For hydrogenation reactions, ethanol or methanol is preferred to ensure catalyst solubility and H₂ diffusion.

Protecting Group Strategies

Tert-butyl esters are widely used to protect carboxylic acids during synthesis due to their stability under basic conditions and ease of removal with TFA. Benzyl groups protect the pyrrolidine nitrogen but require hydrogenolysis for deprotection, complicating scalability.

Data Tables: Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)ee (%)Reference
Enantioselective H₂DiketopiperazineRu-BINAP, 50 bar H₂, 50°C75>98
Chiral Auxiliary Alkylationtert-Butyl esterLDA, ZnBr₂, MeI, −40°C to RT8695
C–H Activation ArylationPyroglutamate derivativePd(OAc)₂, Ag₂CO₃, 110°C31N/A

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid is widely utilized as a chiral building block in the synthesis of complex organic molecules. Its structural properties enable the creation of various biologically active compounds through asymmetric synthesis techniques. This application is particularly valuable in the pharmaceutical industry for developing drugs with specific stereochemical configurations.

Synthesis Methods
The compound can be synthesized through several methods, including:

  • Asymmetric Hydrogenation : Utilizing chiral catalysts to achieve high enantioselectivity.
  • Biocatalysis : Employing engineered microorganisms to produce the compound with high purity.

Biological Applications

Precursor for Peptides and Proteins
In biological research, (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid serves as a precursor for synthesizing peptides and proteins. Its ability to mimic natural amino acids allows it to be incorporated into peptide sequences, potentially enhancing their stability and bioactivity.

Therapeutic Potential
Research indicates that this compound may possess therapeutic properties. For instance:

  • Antiviral Activity : A study found that derivatives of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid exhibited inhibitory effects on HIV-1 integrase, suggesting potential applications in antiviral drug development.
  • Neurological Effects : Investigations into its interaction with neurotransmitter receptors have shown promise for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Industrial Applications

Fine Chemicals Production
The compound is also employed in the production of fine chemicals. Its unique properties make it suitable for various industrial processes, including catalysis and chemical transformations.

Study 1: Antiviral Potential

A study published in 2012 explored the antiviral properties of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid derivatives against HIV-1 integrase. The results indicated that modifications to the compound could enhance its inhibitory activity against viral replication.

Study 2: Neurotransmission Effects

Research focused on the interaction of this compound with NMDA receptors demonstrated that certain derivatives acted as selective antagonists. These findings suggest potential therapeutic applications for conditions like Alzheimer's disease or schizophrenia.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Structural and Physical Property Comparison

The table below compares (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid with analogous pyrrolidine derivatives, emphasizing structural variations and their physicochemical implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological/Functional Relevance
(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid 118758-47-7 C₆H₁₁NO₂ 129.16 243–248 Methyl (C3), trans configuration Peptide backbone modification
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid 118758-48-8 C₁₁H₁₃NO₂ 191.23 Not reported Phenyl substituent (C3) Enhanced lipophilicity for membrane interactions
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid 10512-89-7 C₆H₁₁NO₂ 129.16 Not reported Methyl (C3), cis configuration Altered stereochemical interactions
L-trans-Pyrrolidine-2,4-dicarboxylic acid 64769-66-0 C₆H₈NO₄ 158.13 Not reported Dual carboxylic acid groups (C2, C4) Chelation of metal ions
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid 10512-86-4 C₆H₁₁NO₅ 177.16 Not measured Hydroxyl and hydroxymethyl groups Glycosidase inhibition

Key Findings from Comparative Analysis

Stereochemical Impact :

  • The trans configuration of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid confers distinct conformational preferences compared to its cis isomer (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid. This difference influences hydrogen bonding networks and solubility, with the trans isomer exhibiting higher thermal stability .

Substituent Effects: Phenyl Group (C3): The phenyl-substituted derivative (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid shows increased lipophilicity (logP ~0.40 vs. ~0.39 for the methyl analogue), making it more suitable for membrane permeability in drug design . Hydroxyl/Hydroxymethyl Groups: The dihydroxy derivative (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid demonstrates enhanced solubility in polar solvents (e.g., water) due to multiple hydrogen-bond donors, contrasting with the lower solubility of the methyl analogue .

Functional Group Diversity: The dicarboxylic acid derivative (L-trans-Pyrrolidine-2,4-dicarboxylic acid) exhibits chelating properties, enabling interactions with metal ions such as Ca²⁺ and Zn²⁺. This contrasts with the monocarboxylic acid functionality of the target compound, which lacks such coordination capability .

Biological Activity :

  • The hydroxymethyl-containing derivative (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid acts as a potent glycosidase inhibitor, a property absent in the methyl-substituted compound. This highlights the role of hydroxyl groups in enzyme active-site binding .

Biological Activity

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid, also known as (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, is a chiral cyclic amino acid with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₁NO₂
  • Molecular Weight : Approximately 129.16 g/mol
  • Structure : Characterized by a five-membered pyrrolidine ring containing a carboxylic acid functional group.

The chirality of this compound is crucial as it exists in two enantiomeric forms, (2R,3R) and (2S,3S), which can exhibit different biological activities due to their distinct spatial arrangements.

Biological Activity

Research indicates that (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid is involved in various biochemical pathways and may influence neurotransmitter activity. Its structural similarity to other amino acids suggests potential interactions with neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders.

  • Neurotransmitter Interaction : The compound may modulate neurotransmitter release and receptor binding due to its structural properties.
  • Enzyme Modulation : It has been shown to interact with specific enzymes, potentially serving as an inhibitor or activator depending on the target.
  • Stereoselectivity : The biological effects are significantly influenced by the stereochemistry of the compound. For instance, the (2S,3S) configuration has been studied for its interactions with NMDA receptors, which are critical in synaptic plasticity and memory function.

Research Findings

Several studies have highlighted the biological activity of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid:

  • A 2012 study explored its derivatives as potential inhibitors of HIV-1 integrase, suggesting its role in antiviral drug development.
  • Another investigation focused on its ability to mimic other biologically active molecules, indicating potential therapeutic effects or side effects based on dosage .

Study 1: Antiviral Potential

In a study examining the antiviral properties of 3-Methylpyrrolidine-2-carboxylic acid derivatives against HIV-1 integrase, researchers reported promising results indicating that specific modifications to the compound could enhance inhibitory activity against viral replication.

Study 2: Neurotransmission Effects

Research on the interaction of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid with NMDA receptors demonstrated that certain derivatives exhibited high potency as selective antagonists. These findings suggest that the compound could be developed into therapeutic agents for conditions like Alzheimer's disease or schizophrenia .

Comparative Analysis

To better understand the uniqueness of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid in comparison to similar compounds, a table summarizing key characteristics is provided below:

Compound NameStructure TypeBiological ActivityKey Applications
(2R,3R)-3-Methylpyrrolidine-2-carboxylic acidCyclic amino acidNeurotransmitter modulationAntiviral drug development
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acidCyclic amino acidNMDA receptor interactionsNeurological disorder treatments
(2S,5R)-N-(tert-butoxycarbonyl)-5-(carboxymethyl)pyrrolidine-2-carboxylic Acid Methyl EsterModified pyrrolidineEnzyme inhibitorPharmaceutical synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Multi-step synthesis often involves chiral pool strategies or asymmetric catalysis. For example, a palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) followed by stereoselective hydrogenation can introduce the methyl group at the 3R position. Chiral HPLC or polarimetry is critical to verify enantiomeric excess. Acidic or basic hydrolysis of ester intermediates (e.g., methyl esters) under controlled conditions (e.g., HCl/water at 90–100°C) yields the carboxylic acid . Crystallization with chiral resolving agents may further enhance purity.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR with COSY and HSQC to assign stereochemistry and confirm substituent positions. Overlapping signals in pyrrolidine rings require high-field instruments (≥400 MHz) and solvent optimization (e.g., DMSO-d6) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL) resolves absolute configuration, with Flack parameter analysis to validate enantiopurity .

Q. How should (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid be stored to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture (hygroscopic degradation) and UV light (photooxidation). Pre-dry solvents (e.g., molecular sieves for DMSO) during dissolution .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized for this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry during ring closure. For example, a Michael addition followed by cyclization under Mitsunobu conditions (DIAD, PPh3) can enforce the 2R,3R configuration. Monitor reaction progress via in-situ IR or Raman spectroscopy to minimize epimerization .

Q. What strategies resolve conflicting crystallographic data when determining enantiomeric excess?

  • Methodological Answer : Employ the Flack x parameter (superior to η for near-centrosymmetric structures) during refinement in SHELXL. Combine with Bijvoet difference analysis and resonant scattering (if heavy atoms are present) to distinguish enantiomorphs. Cross-validate with circular dichroism (CD) spectroscopy .

Q. How can biological activity (e.g., enzyme inhibition) be assessed for derivatives of this compound?

  • Methodological Answer :

  • Glycosidase Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to measure IC50 values. Compare inhibition kinetics (Ki) with known inhibitors like miglitol .
  • Molecular Docking : Perform DFT-optimized conformational searches (e.g., Gaussian09) and docking simulations (AutoDock Vina) to predict binding modes in active sites.

Q. How are overlapping NMR signals deconvoluted for this compound?

  • Methodological Answer : Use 2D NOESY/ROESY to identify through-space correlations in crowded regions. Variable-temperature NMR (e.g., 25–60°C) reduces signal broadening caused by ring puckering. Paramagnetic relaxation agents (e.g., Cr(acac)3) can suppress solvent peaks .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental data (e.g., DFT vs. X-ray)?

  • Methodological Answer : Re-optimize computational models using crystallographic coordinates as starting points. Apply dispersion corrections (e.g., D3-BJ in DFT) to account for van der Waals interactions. Compare experimental vs. calculated Hirshfeld surfaces (CrystalExplorer) to identify packing effects .

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